molecular formula C22H18F3N3O3S B4341747 methyl 2-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)amino]benzoate

methyl 2-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)amino]benzoate

Cat. No.: B4341747
M. Wt: 461.5 g/mol
InChI Key: OAVFWKXKMXNVSE-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]benzoate is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzoate ester, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)amino]benzoate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the esterification of the benzoate. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often requires the use of trifluoromethylating agents under controlled conditions.

    Esterification: The final step involves the esterification of the benzoate group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(2-{[4-phenyl-2-pyrimidinyl]thio}propanoyl)amino]benzoate: Lacks the trifluoromethyl group.

    Methyl 2-[(2-{[4-phenyl-6-(methyl)-2-pyrimidinyl]thio}propanoyl)amino]benzoate: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in methyl 2-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoyl)amino]benzoate distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity.

Properties

IUPAC Name

methyl 2-[2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S/c1-13(19(29)26-16-11-7-6-10-15(16)20(30)31-2)32-21-27-17(14-8-4-3-5-9-14)12-18(28-21)22(23,24)25/h3-13H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVFWKXKMXNVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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